molecular formula C19H19N5O6S2 B2434964 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941985-66-6

4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Número de catálogo: B2434964
Número CAS: 941985-66-6
Peso molecular: 477.51
Clave InChI: WDMAMRUTMLXGSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a sophisticated small molecule designed for medicinal chemistry and drug discovery research. Its structure integrates multiple pharmacologically relevant motifs, including a dimethylsulfamoyl group, a 1,3,4-oxadiazole heterocycle, and a 4-nitrobenzylthio side chain. The 1,3,4-oxadiazole scaffold is a privileged structure in drug design, known for its diverse biological activities and ability to improve pharmacokinetic properties . The presence of the sulfonamide group is a common feature in compounds that target a wide range of enzymes and receptors . This specific molecular architecture suggests potential for use in developing enzyme inhibitors or probing protein-ligand interactions. Researchers can leverage this compound as a key intermediate or a chemical probe in structure-activity relationship (SAR) studies to optimize potency and selectivity for various therapeutic targets, following trends in modern investigational chemistry . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O6S2/c1-23(2)32(28,29)16-9-5-14(6-10-16)18(25)20-11-17-21-22-19(30-17)31-12-13-3-7-15(8-4-13)24(26)27/h3-10H,11-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMAMRUTMLXGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the nitrobenzyl thioether: This step involves the nucleophilic substitution of a nitrobenzyl halide with a thiol group.

    Attachment of the sulfamoyl group: This can be done by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base.

    Final coupling: The final step involves coupling the oxadiazole intermediate with the sulfamoyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the sulfamoyl position.

Aplicaciones Científicas De Investigación

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: The compound may find use in the development of new materials or as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrobenzyl thioether and oxadiazole ring suggests potential interactions with nucleophilic sites in proteins or DNA, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

    4-(N,N-dimethylsulfamoyl)-N-(benzyl)benzamide: Lacks the oxadiazole ring and nitro group, potentially resulting in different reactivity and biological activity.

    N-(4-nitrobenzyl)-N’-(dimethylsulfamoyl)oxadiazole: Contains the oxadiazole ring and nitro group but lacks the benzamide moiety.

Uniqueness

4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

The compound 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N5O6S2C_{19}H_{19}N_{5}O_{6}S_{2}, with a molecular weight of approximately 477.5 g/mol. The structure incorporates several functional groups that contribute to its biological activity, including a sulfamoyl moiety and an oxadiazole ring.

PropertyValue
Molecular FormulaC₁₉H₁₉N₅O₆S₂
Molecular Weight477.5 g/mol
CAS Number941899-26-9

Research indicates that this compound exhibits significant biological activity primarily through the activation of the RIG-I pathway, which is crucial for inducing immunogenic cell death in tumor cells. This mechanism enhances the immune system's ability to recognize and eliminate cancer cells, suggesting its potential utility in cancer therapy .

Anticancer Properties

Several studies have highlighted the anticancer properties of this compound:

  • Immunogenic Cell Death : The activation of the RIG-I pathway leads to increased expression of interferons and other cytokines that promote an anti-tumor immune response .
  • Inhibition of Cell Proliferation : In vitro assays have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including leukemia and solid tumors .

Comparative Analysis

The following table compares this compound with similar derivatives regarding their biological activities:

Compound NameBiological ActivityUnique Aspects
4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamideStrong anti-cancer activity via RIG-I pathway activationMulti-functional with enhanced solubility
N-(4-carbamothioyl-1H-pyrazol-5-yl)benzamideModerate anti-cancer propertiesSimpler structure
4-(dimethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamidePotential anti-cancer effectsDifferent heterocycle may influence activity

Study 1: In Vitro Efficacy

A study conducted on leukemia KG-1 cells revealed that the compound demonstrated cytotoxicity in the micromolar range. The results indicated an IC50 value comparable to known anticancer agents, suggesting its potential as a therapeutic candidate .

Study 2: Immune Modulation

Another investigation focused on the immune-modulatory effects of the compound. It was found to enhance the recognition of cancer cells by immune cells through increased expression of surface markers indicative of immunogenic cell death .

Q & A

Q. What are the established synthetic routes for 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the oxadiazole core via cyclization of hydrazides with cyanogen bromide (CNBr) in methanol .
  • Step 2 : Introduction of the 4-nitrobenzylthio group via nucleophilic substitution or thiol-ene coupling under inert conditions .
  • Step 3 : Coupling the oxadiazole intermediate with 4-(N,N-dimethylsulfamoyl)benzoyl chloride using a base (e.g., NaH) in anhydrous THF .
    Optimization Tips :
  • Use high-purity reagents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to improve yields .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H/13C NMR confirms substituent positions and purity. Key signals include sulfamoyl protons (~2.8 ppm, singlet) and nitrobenzyl aromatic protons (~8.2 ppm) .
  • IR : Stretching vibrations for sulfonamide (SO2, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H···N interactions), and packing motifs. Orthorhombic systems (e.g., P212121) are common for oxadiazoles .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Enzyme Inhibition : Fluorometric assays targeting bacterial enzymes (e.g., PFOR) to measure Ki values .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) predict its reactivity and target interactions?

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) to analyze frontier orbitals (HOMO-LUMO) and Fukui indices for nucleophilic/electrophilic sites .
    • Predict IR/Raman spectra for comparison with experimental data .
  • Molecular Docking :
    • Use AutoDock Vina to model binding to PFOR (PDB: 1KZ4). Key interactions: oxadiazole-N with Arg248 and sulfamoyl-O with Tyr114 .
  • MD Simulations :
    • Simulate ligand-protein stability (50 ns) in GROMACS to assess RMSD fluctuations and binding free energy (MM-PBSA) .

Q. How do structural modifications (e.g., nitro group position) influence bioactivity?

  • SAR Insights :
    • The 4-nitrobenzylthio group enhances electron-withdrawing effects, improving enzyme inhibition (e.g., PFOR IC50 reduced by ~40% vs. chloro analogs) .
    • Replacing dimethylsulfamoyl with acetyl groups decreases solubility but increases membrane permeability .
  • Experimental Validation :
    • Synthesize analogs (e.g., 3-nitro or methylsulfonyl variants) and compare bioactivity .

Q. How can contradictory data in enzymatic assays be resolved?

  • Case Example : Discrepancies in IC50 values for PFOR inhibition may arise from:
    • Assay Conditions : pH (optimal: 7.4), ionic strength, or cofactor availability (e.g., CoA) .
    • Enzyme Source : Recombinant vs. native PFOR may exhibit varying kinetics .
  • Resolution Strategy :
    • Standardize protocols (e.g., pre-incubation time).
    • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. What strategies improve crystallinity for X-ray studies?

  • Solvent Selection : Recrystallize from MeOH/CHCl3 (3:1) to promote slow nucleation .
  • Additives : Add trace DMSO (<1%) to stabilize π-π stacking .
  • Temperature Gradient : Gradual cooling (2°C/hr) from 60°C to RT .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Hydrolysis Susceptibility : Oxadiazole rings may degrade in acidic environments (e.g., gastric pH).
  • Mitigation :
    • Formulate as nanoparticles (PLGA encapsulation) to enhance serum stability .
    • Monitor degradation via LC-MS in simulated body fluid (SBF) at 37°C .

Q. What analytical techniques quantify trace impurities in bulk synthesis?

  • HPLC-MS : Use C18 columns (ACN/H2O gradient) to detect byproducts (e.g., des-nitro derivatives) .
  • Elemental Analysis : Confirm sulfur content (~12.5%) to assess purity .

Q. How can high-throughput screening (HTS) platforms prioritize derivatives for further study?

  • Assay Design :
    • 384-well plates for simultaneous testing of cytotoxicity (LDH release) and target engagement (FRET probes) .
  • Data Analysis :
    • Apply machine learning (Random Forest) to correlate structural descriptors (e.g., LogP, PSA) with bioactivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.